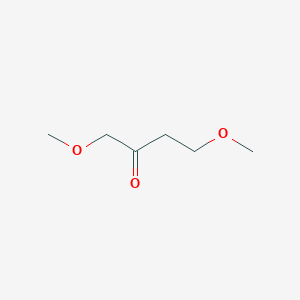1,4-Dimethoxybutan-2-one
CAS No.: 25680-86-8
Cat. No.: VC2322703
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25680-86-8 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | 1,4-dimethoxybutan-2-one |
| Standard InChI | InChI=1S/C6H12O3/c1-8-4-3-6(7)5-9-2/h3-5H2,1-2H3 |
| Standard InChI Key | WDVLUEIBBKAGNQ-UHFFFAOYSA-N |
| SMILES | COCCC(=O)COC |
| Canonical SMILES | COCCC(=O)COC |
Introduction
Structural Information and Chemical Identity
1,4-Dimethoxybutan-2-one is characterized by its unique molecular structure that combines ether and ketone functional groups. The compound features a four-carbon backbone with methoxy groups at positions 1 and 4, and a ketone group at position 2.
Basic Chemical Information
The following table summarizes the key chemical identifiers and structural information for 1,4-dimethoxybutan-2-one:
| Parameter | Information |
|---|---|
| Molecular Formula | C₆H₁₂O₃ |
| SMILES Notation | COCCC(=O)COC |
| InChI | InChI=1S/C6H12O3/c1-8-4-3-6(7)5-9-2/h3-5H2,1-2H3 |
| InChIKey | WDVLUEIBBKAGNQ-UHFFFAOYSA-N |
| Compound Name | 1,4-dimethoxybutan-2-one |
| CID | 266914 |
This compound features a unique arrangement of functional groups that distinguishes it from isomeric compounds like 4,4-dimethoxy-2-butanone .
Structural Representation
The structural backbone of 1,4-dimethoxybutan-2-one consists of a four-carbon chain with methoxy groups (-OCH₃) at carbons 1 and 4, creating a symmetrical appearance with a ketone group (C=O) at position 2. This arrangement creates a molecule with three oxygen atoms distributed along the carbon chain, providing potential sites for chemical reactions and interactions .
Physical and Chemical Properties
Predicted Collision Cross Section Data
Mass spectrometry analysis provides valuable information about compound behavior in analytical systems. The following table presents predicted collision cross section (CCS) data for various adducts of 1,4-dimethoxybutan-2-one:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 133.08592 | 126.6 |
| [M+Na]⁺ | 155.06786 | 136.5 |
| [M+NH₄]⁺ | 150.11246 | 133.9 |
| [M+K]⁺ | 171.04180 | 131.8 |
| [M-H]⁻ | 131.07136 | 125.2 |
| [M+Na-2H]⁻ | 153.05331 | 129.9 |
| [M]⁺ | 132.07809 | 127.3 |
| [M]⁻ | 132.07919 | 127.3 |
These predicted values help researchers anticipate how the compound might behave during analytical procedures such as ion mobility spectrometry or mass spectrometry experiments .
Theoretical Chemical Behavior
As a compound containing both ketone and ether functional groups, 1,4-dimethoxybutan-2-one likely exhibits chemical behaviors characteristic of these functional groups. The ketone group would be expected to participate in nucleophilic addition reactions, while the methoxy groups could potentially be involved in substitution reactions under appropriate conditions.
Comparative Analysis with Structurally Related Compounds
Comparison with 4,4-Dimethoxy-2-butanone
While 1,4-dimethoxybutan-2-one and 4,4-dimethoxy-2-butanone share the same molecular formula (C₆H₁₂O₃), they differ significantly in their structural arrangement:
| Feature | 1,4-Dimethoxybutan-2-one | 4,4-Dimethoxy-2-butanone |
|---|---|---|
| Methoxy Positions | Carbons 1 and 4 | Both at carbon 4 |
| Ketone Position | Carbon 2 | Carbon 2 |
| InChIKey | WDVLUEIBBKAGNQ-UHFFFAOYSA-N | PJCCSZUMZMCWSX-UHFFFAOYSA-N |
| Chemical Class | Ketone, diether | Ketone, acetal |
| Predicted Reactivity | Reactions at ketone and separate methoxy groups | Acetal chemistry, potentially different stability |
The 4,4-dimethoxy-2-butanone is classified as belonging to the class of organic compounds known as ketones, specifically those with a carbonyl group bonded to two carbon atoms. This compound has been described as having alcoholic, bitter, and ethereal taste properties .
Structural Implications for Reactivity
The positional differences of functional groups between these isomeric compounds would likely lead to distinct chemical behaviors. While 4,4-dimethoxy-2-butanone has both methoxy groups attached to the same carbon (forming an acetal), 1,4-dimethoxybutan-2-one has its methoxy groups at opposite ends of the molecule, which would affect its reactivity patterns and potential applications .
Research Challenges and Future Directions
The limited literature available specifically addressing 1,4-dimethoxybutan-2-one suggests several research opportunities:
-
Comprehensive physical property determination through experimental methods
-
Investigation of its synthetic utility in building more complex molecular structures
-
Evaluation of potential biological activities
-
Development of optimized synthetic routes for its preparation
-
Exploration of its behavior under various reaction conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume